molecular formula C20H36BrNO B14475798 N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide CAS No. 65597-39-9

N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide

Cat. No.: B14475798
CAS No.: 65597-39-9
M. Wt: 386.4 g/mol
InChI Key: QEQSEGXOUYFHOH-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide typically involves the reaction of 10-(4-methylphenoxy)decan-1-amine with methyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic reaction but is optimized for higher yields and purity. Continuous monitoring and automation ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide can undergo oxidation reactions, particularly at the phenoxy group.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromide ion.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products

    Oxidation: Products may include phenolic compounds.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is widely used in scientific research due to its surfactant properties. It is employed in:

    Chemistry: As a phase transfer catalyst in organic synthesis.

    Biology: In cell membrane studies and as a detergent in protein purification.

    Industry: Used in formulations of cleaning agents and disinfectants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in biological membranes, disrupting their structure and increasing permeability. This action is facilitated by the hydrophobic tail and the positively charged ammonium head, which interact with both hydrophobic and hydrophilic regions of the membrane.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

Uniqueness

N,N,N-Trimethyl-10-(4-methylphenoxy)decan-1-aminium bromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications such as targeted drug delivery and specialized industrial formulations.

Properties

CAS No.

65597-39-9

Molecular Formula

C20H36BrNO

Molecular Weight

386.4 g/mol

IUPAC Name

trimethyl-[10-(4-methylphenoxy)decyl]azanium;bromide

InChI

InChI=1S/C20H36NO.BrH/c1-19-13-15-20(16-14-19)22-18-12-10-8-6-5-7-9-11-17-21(2,3)4;/h13-16H,5-12,17-18H2,1-4H3;1H/q+1;/p-1

InChI Key

QEQSEGXOUYFHOH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)OCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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